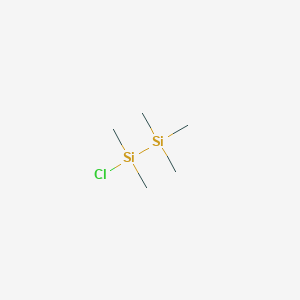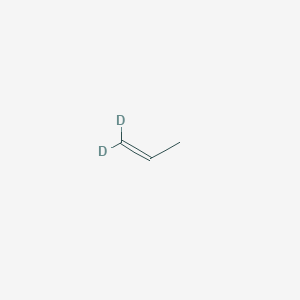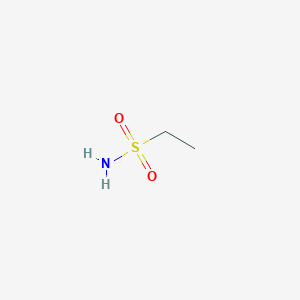
Nα-(2,4-二硝基苯基)-L-精氨酸
描述
Synthesis Analysis
The synthesis of Nalpha-(2,4-Dinitrophenyl)-L-arginine and related compounds typically involves the reaction of L-arginine with dinitrophenyl derivatives. For instance, the synthesis of marine natural products and analogs, such as Nalpha-(4-bromopyrrolyl-2-carbonyl)-L-homoarginine, showcases the methodology for incorporating dinitrophenyl groups into peptide structures, although directly related synthesis pathways for Nalpha-(2,4-Dinitrophenyl)-L-arginine specifically are not commonly detailed in available literature (Lindel et al., 2000).
Molecular Structure Analysis
The molecular structure of Nalpha-(2,4-Dinitrophenyl)-L-arginine would feature the characteristic nitro groups attached to the phenyl ring, which are essential for its reactivity and interaction with amino groups. This structure allows it to readily form derivatives with peptides and amino acids, making it a valuable tool in biochemical analysis. While specific molecular structure analyses of this compound are scarce, the general properties of dinitrophenyl derivatives suggest strong absorbance in UV-visible spectroscopy and distinctive behavior in mass spectrometry, aiding in the elucidation of peptide structures (Russell, 1963).
科学研究应用
-
Synthesis of Schiff Bases
- Field : Organic Chemistry
- Application : Synthesis of novel Schiff bases
- Method : The compounds were synthesized by the condensation of 2,4-dinitrophenylhydrazine with substituted 2,6-dibenzylidenecyclohexanone .
- Results : The synthesized compounds were characterized by UV-Visible, Fourier transform infrared, nuclear magnetic resonance and elemental analysis studies .
-
Pharmacokinetic Model for Weight Loss
- Field : Pharmacokinetics
- Application : Development of new approaches to address obesity
- Method : Investigating the whole body disposition of DNP in the C57BL/6J diet induced obese mouse model .
- Results : DNP exhibits significant nonlinear pharmacokinetics, which have been attributed to nonlinear plasma protein binding and nonlinear partitioning into liver and kidney .
-
Qualitative Organic Analysis
- Field : Organic Chemistry
- Application : 2,4-Dinitrophenylhydrazine is used as a reagent in instructional laboratories on qualitative organic analysis .
- Method : A solution of 2,4-dinitrophenylhydrazine in a mixture of methanol and sulfuric acid, known as Brady’s reagent, is used to detect ketones and aldehydes . A positive test is signaled by the formation of a yellow, orange or red precipitate of the dinitrophenylhydrazone .
- Results : This reaction is, overall, a condensation reaction as two molecules join together with loss of water .
-
Detection of Aldehydes and Ketones in Protein Carbonyls
- Field : Biochemistry
- Application : 2,4-Dinitrophenylhydrazine has been used as a reagent to detect the presence of aldehydes and ketones in protein carbonyls .
- Method : The presence of aldehydes and ketones in protein carbonyls can be detected using 2,4-Dinitrophenylhydrazine .
- Results : The presence of aldehydes and ketones in protein carbonyls is indicated by a color change .
-
Quantitative Estimation of Prednisone
- Field : Pharmacology
- Application : 2,4-Dinitrophenylhydrazine may be used as a colorimetric reagent in the quantitative estimation of prednisone .
- Method : The quantity of prednisone can be estimated using 2,4-Dinitrophenylhydrazine as a colorimetric reagent .
- Results : The quantity of prednisone is determined based on the color change observed .
-
Synthesis of Organometallic Complexes
- Field : Organometallic Chemistry
- Application : 2,4-Dinitrophenylhydrazine derivatives are used as ligands in the synthesis of organometallic complexes .
- Method : The specific method of application can vary depending on the specific organometallic complex being synthesized .
- Results : The resulting organometallic complexes can have a variety of uses, including serving as catalysts .
-
Pharmaceutical Applications
- Field : Pharmacology
- Application : 2,4-Dinitrophenylhydrazine derivatives have been found to exhibit a range of biological activities, including antidepressant, analgesic, anti-inflammatory, antiplatelet, antimalarial, antimicrobial, antimycobacterial, anticancer, and antioxidant actions .
- Method : The specific method of application can vary depending on the specific pharmaceutical compound being synthesized .
- Results : The resulting pharmaceutical compounds can have a variety of therapeutic effects .
-
Synthesis of Polymer Stabilizers
- Field : Polymer Chemistry
- Application : 2,4-Dinitrophenylhydrazine derivatives are used in the synthesis of polymer stabilizers .
- Method : The specific method of application can vary depending on the specific polymer stabilizer being synthesized .
- Results : The resulting polymer stabilizers can help improve the properties and lifespan of various polymers .
未来方向
属性
IUPAC Name |
(2S)-5-(diaminomethylideneamino)-2-(2,4-dinitroanilino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N6O6/c13-12(14)15-5-1-2-9(11(19)20)16-8-4-3-7(17(21)22)6-10(8)18(23)24/h3-4,6,9,16H,1-2,5H2,(H,19,20)(H4,13,14,15)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZJXZYUXRVBOAH-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NC(CCCN=C(N)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N[C@@H](CCCN=C(N)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N6O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Nalpha-(2,4-Dinitrophenyl)-L-arginine | |
CAS RN |
1602-42-2 | |
| Record name | N-(2,4-Dinitrophenyl)-L-arginine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1602-42-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N2-(2,4-dinitrophenyl)-L-arginine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.999 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![butyl (2S)-3-phenyl-2-[(2,2,2-trifluoroacetyl)amino]propanoate](/img/structure/B75351.png)






